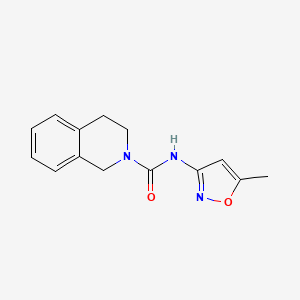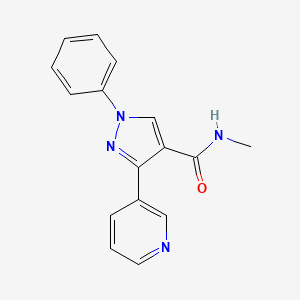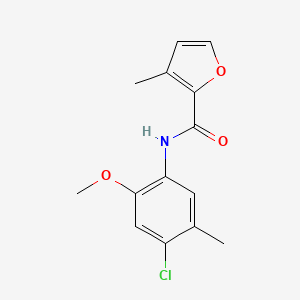
N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylfuran-2-carboxamide, also known as CMF, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. CMF is a furanocarboxamide derivative that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). The compound has been found to exhibit promising biological activities that can be harnessed for various research purposes.
Mécanisme D'action
The exact mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylfuran-2-carboxamide is not fully understood. However, it is believed that the compound exerts its biological activities by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which play a key role in the inflammatory response. By inhibiting the activity of COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce inflammation, pain, and fever in various animal models. This compound has also been found to exhibit potential anticancer activity, making it a promising candidate for cancer research. In addition, this compound has been found to exhibit antioxidant activity, which may contribute to its potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylfuran-2-carboxamide for lab experiments is its potential to exhibit a range of biological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer activities. This makes the compound a versatile tool for various research purposes. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylfuran-2-carboxamide. One potential area of research is the development of new analogs of this compound with improved biological activities and reduced toxicity. Another potential area of research is the investigation of the molecular mechanisms underlying the biological activities of this compound. Finally, the potential use of this compound as a therapeutic agent for various diseases, including cancer, should be further explored.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylfuran-2-carboxamide involves the reaction of 4-chloro-2-methoxy-5-methylbenzoic acid with thionyl chloride to form 4-chloro-2-methoxy-5-methylbenzoyl chloride. This intermediate is then reacted with 3-methylfuran-2-carboxamide in the presence of a base to yield the final product, this compound.
Applications De Recherche Scientifique
N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylfuran-2-carboxamide has been extensively studied for its potential use in various scientific research applications. The compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. This compound has also been found to exhibit potential anticancer activity, making it a promising candidate for cancer research.
Propriétés
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-8-4-5-19-13(8)14(17)16-11-6-9(2)10(15)7-12(11)18-3/h4-7H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIBUUHSIDLJEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2=C(C=C(C(=C2)C)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-[2-methyl-5-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B7465037.png)
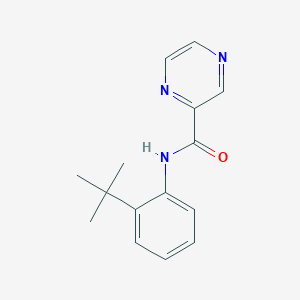

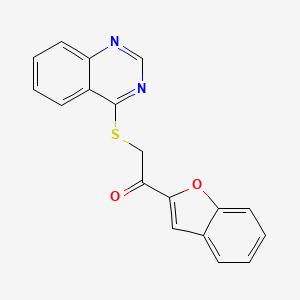
![N-[(2-methylphenyl)methyl]ethanesulfonamide](/img/structure/B7465057.png)
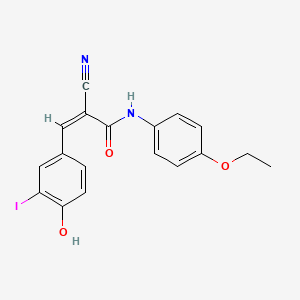
![1-[2-(2,5-Difluorophenyl)sulfanylpropanoyl]imidazolidin-2-one](/img/structure/B7465066.png)
![1-methyl-N-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7465072.png)
![1-[(4-Chlorophenyl)methyl]-1-methyl-3-pyridin-3-ylurea](/img/structure/B7465075.png)
![4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile](/img/structure/B7465085.png)
![4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B7465090.png)

